1,3-difluoroisoquinoline 1,3-difluoroisoquinoline
Brand Name: Vulcanchem
CAS No.: 703-58-2
VCID: VC11485681
InChI: InChI=1S/C9H5F2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
SMILES:
Molecular Formula: C9H5F2N
Molecular Weight: 165.14 g/mol

1,3-difluoroisoquinoline

CAS No.: 703-58-2

Cat. No.: VC11485681

Molecular Formula: C9H5F2N

Molecular Weight: 165.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1,3-difluoroisoquinoline - 703-58-2

Specification

CAS No. 703-58-2
Molecular Formula C9H5F2N
Molecular Weight 165.14 g/mol
IUPAC Name 1,3-difluoroisoquinoline
Standard InChI InChI=1S/C9H5F2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Standard InChI Key YUUGFARVOSOCLZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(N=C2F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1,3-Difluoroisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heteroaromatic compounds. The molecule consists of a benzene ring fused to a pyridine ring, with fluorine substituents at positions 1 and 3 (Figure 1). This arrangement creates a planar structure with limited rotatable bonds (0), as confirmed by its heavy atom count (12) and dual aromatic rings . The fluorine atoms introduce electronegative centers that influence electron distribution, enhancing reactivity at the 4- and 5-positions of the pyridine ring.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H5F2N\text{C}_9\text{H}_5\text{F}_2\text{N}
Molecular Weight165 Da
Rotatable Bonds0
Hydrogen Bond Acceptors1
Polar Surface Area13 Ų

Electronic and Steric Effects

The fluorine atoms exert strong electron-withdrawing effects via inductive mechanisms, deactivating the aromatic ring toward electrophilic substitution. This property is reflected in the compound’s calculated LogP\text{LogP} of 2.82, which indicates moderate hydrophobicity suitable for traversing lipid bilayers . The absence of hydrogen bond donors (0) and minimal acceptors (1) further enhances its potential as a central scaffold in medicinal chemistry, where balanced solubility and permeability are critical.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols for 1,3-difluoroisoquinoline are proprietary, its production likely involves halogenation or fluorination of precursor isoquinolines. A plausible pathway includes:

  • Direct Fluorination: Treatment of 1,3-dichloroisoquinoline with potassium fluoride (KF) under thermally activated conditions, leveraging aromatic nucleophilic substitution (SNAr).

  • Cross-Coupling Strategies: Palladium-catalyzed reactions using fluorinating agents such as Selectfluor or xenon difluoride (XeF2_2), analogous to methods described for related fluorinated heterocycles .

Reaction optimization must address challenges such as regioselectivity and fluorine’s high electronegativity, which can destabilize intermediates.

Industrial Production

Large-scale synthesis is managed by suppliers like Enamine Ltd and A2B Chem, who offer bulk quantities (up to 10 g) with purities ≥95% . Production typically employs continuous-flow systems to enhance yield and safety, particularly when handling hazardous fluorinating reagents.

Table 2: Commercial Availability and Pricing

SupplierLead TimeQuantityPrice ($)
Enamine US2 days100 mg377
A2B Chem12 days2.5 g4,378

Physicochemical Properties

Thermal and Solubility Profiles

1,3-Difluoroisoquinoline’s melting point and thermal decomposition data remain unreported, but its low polar surface area (13 Ų) predicts limited solubility in polar solvents like water. Experimental solubility in common organic solvents is inferred as follows:

  • Ethyl acetate: High solubility due to compatible polarity.

  • Hexane: Moderate solubility, enhanced by heating.

  • Dimethyl sulfoxide (DMSO): Excellent solubility (>50 mg/mL), making it ideal for biological assays .

Spectroscopic Data

  • 1H NMR^1\text{H NMR}: Aromatic protons resonate between δ 7.5–8.5 ppm, with coupling constants (JH-FJ_{\text{H-F}}) of 8–12 Hz indicating ortho-fluorine interactions.

  • 19F NMR^{19}\text{F NMR}: Distinct signals near δ -110 ppm, characteristic of aromatic fluorine atoms.

Applications in Scientific Research

Materials Science

The compound’s rigid π-conjugated system and electron-deficient aromatic ring make it a candidate for:

  • Organic Electronics: As an electron-transport layer in OLEDs, improving device efficiency.

  • Coordination Chemistry: Ligand design for transition metal catalysts in cross-coupling reactions.

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